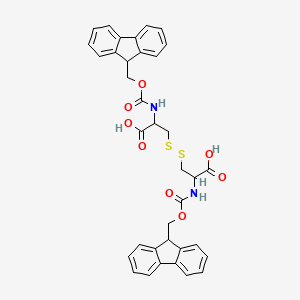

(Fmoc-Cys-OH)

Description

BenchChem offers high-quality (Fmoc-Cys-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Fmoc-Cys-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQYKZZFOSDZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Fmoc-Cys-OH) chemical properties and structure

An In-depth Technical Guide to Nα-Fmoc-L-cysteine (Fmoc-Cys-OH) and its Application in Peptide Synthesis

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-Fmoc-L-cysteine (Fmoc-Cys-OH) for researchers, scientists, and professionals in drug development. It details the necessity of thiol group protection in solid-phase peptide synthesis (SPPS) and focuses on the widely used trityl-protected derivative, Fmoc-Cys(Trt)-OH.

Introduction to Fmoc-Cys-OH

Nα-Fmoc-L-cysteine is a derivative of the amino acid L-cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The unique feature of cysteine is its thiol (-SH) side chain, which is highly reactive and necessitates its own protection during synthesis to prevent unwanted side reactions.

Chemical Properties and Structure

The properties of Fmoc-protected cysteine vary depending on whether the thiol group is protected. The most common protecting group for the cysteine side chain is the trityl (Trt) group.

Fmoc-L-cysteine (Fmoc-Cys-OH) - Unprotected Thiol

This form is less commonly used directly in SPPS due to the high reactivity of the free thiol group.

| Property | Value |

| IUPAC Name | (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid[1] |

| CAS Number | 135248-89-4[1][2] |

| Molecular Formula | C₁₈H₁₇NO₄S[1][2] |

| Molecular Weight | 343.4 g/mol [2] |

| Melting Point | 123-124 °C[1] |

| Appearance | White to off-white solid |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[2] |

Nα-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)

The trityl-protected version is the standard reagent for incorporating cysteine into peptides via Fmoc-SPPS. The bulky trityl group prevents oxidation of the thiol and other side reactions.

| Property | Value |

| IUPAC Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine[3] |

| CAS Number | 103213-32-7[3][4] |

| Molecular Formula | C₃₇H₃₁NO₄S[3][4] |

| Molecular Weight | 585.71 g/mol [4] |

| Melting Point | 164-175 °C |

| Appearance | White to off-white crystalline solid[5][6] |

| Solubility | DMSO: 100 mg/mL (170.73 mM)[5][6], DMF: 30 mg/mL[3][5] |

| SMILES | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N--INVALID-LINK--CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6[3] |

| InChI Key | KLBPUVPNPAJWHZ-UMSFTDKQSA-N[3] |

The Role of the Trityl (Trt) Protecting Group

In Fmoc-based SPPS, the thiol group of cysteine must be protected to prevent undesirable side reactions.[7] The trityl (Trt) protecting group is a widely used and cost-effective choice for this purpose.[7] It is labile to trifluoroacetic acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[7] The primary reasons for protecting the thiol group include:

-

Preventing Oxidation: The free thiol is easily oxidized to form disulfide bonds, which can lead to unintended dimerization or oligomerization of the peptide.

-

Avoiding Side Reactions: The nucleophilic thiol can react with other reagents or intermediates in the synthesis process.

-

Ensuring Controlled Disulfide Bond Formation: For peptides requiring specific disulfide bridges, the protecting groups allow for selective deprotection and oxidation under controlled conditions after the peptide chain has been assembled.

Experimental Protocols in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-Cys(Trt)-OH into a peptide sequence follows the standard cycle of Fmoc-SPPS.

General Workflow for Fmoc-SPPS

The synthesis involves iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to expose the free amine for the subsequent coupling step.

-

Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

-

Procedure:

-

Treat the peptide-resin with the 20% piperidine solution.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution and repeat the treatment with fresh 20% piperidine solution for an additional 10-15 minutes.[8]

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Protocol 2: Coupling of Fmoc-Cys(Trt)-OH

This protocol describes the coupling of Fmoc-Cys(Trt)-OH to the deprotected N-terminal amine of the resin-bound peptide.

-

Materials:

-

Fmoc-Cys(Trt)-OH (3-4 equivalents relative to resin loading).

-

Coupling reagent (e.g., HBTU, DIC).

-

Base (e.g., DIPEA) or additive (e.g., HOBt, Oxyma Pure).

-

Anhydrous DMF.

-

-

Procedure (using DIC/HOBt to minimize racemization):

-

In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

-

Add this solution to the deprotected and washed resin.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to initiate the coupling reaction.[10]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[7]

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test.[7] A negative Kaiser test indicates the absence of free primary amines and a complete coupling reaction.

-

After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9]

-

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and simultaneously removes the S-trityl and other acid-labile side-chain protecting groups.

-

Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.[11]

-

Procedure:

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly under vacuum.[8]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[7]

-

Allow the reaction to proceed at room temperature for 1-3 hours.[12]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]

-

Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.[7]

-

Potential Side Reactions

The incorporation of cysteine residues is prone to several side reactions that can affect the purity and yield of the final peptide.

-

Racemization: Cysteine is highly susceptible to racemization (loss of stereochemical integrity) during the activation and coupling steps, particularly when using potent activating reagents like HBTU with a strong base like DIPEA.[9] The use of carbodiimide-based activators such as DIC with HOBt or Oxyma Pure is recommended to minimize this risk.[9][11]

-

β-Elimination: When cysteine is the C-terminal residue, especially on Wang-type resins, it is prone to base-catalyzed β-elimination. This leads to the formation of a dehydroalanine (B155165) intermediate, which can react with piperidine (from the deprotection step) to form 3-(1-piperidinyl)alanine.[9][13]

-

Incomplete Deprotection of the Trityl Group: The removal of the Trt group during TFA cleavage can sometimes be incomplete due to the stability of the trityl cation and the reversibility of the reaction.[9][11] The use of effective scavengers like TIS is crucial to drive the deprotection to completion.[11]

-

S-Alkylation: The reactive thiol group of cysteine can be alkylated by carbocations generated during cleavage from certain resins, such as the Wang resin.[9]

The logical relationship between the choice of coupling reagents and the potential for racemization is illustrated below.

Caption: Impact of coupling reagent choice on cysteine racemization risk.

Conclusion

The successful incorporation of cysteine into synthetic peptides relies on a robust protection strategy for its reactive thiol side chain. Nα-Fmoc-S-trityl-L-cysteine is a cornerstone reagent for this purpose in Fmoc-SPPS. A thorough understanding of its chemical properties, optimized experimental protocols, and awareness of potential side reactions are critical for researchers to achieve high yields of pure, complex cysteine-containing peptides for applications in research and drug development.

References

- 1. CAS 135248-89-4 | 8661-1-06 | MDL MFCD03788178 | Fmoc-Cys-OH | SynQuest Laboratories [synquestlabs.com]

- 2. Fmoc-L-cysteine | 135248-89-4 | FF49786 | Biosynth [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

A Technical Guide to Fmoc-Cys-OH Derivatives in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Nα-(9-fluorenylmethoxycarbonyl)-L-cysteine (Fmoc-Cys-OH) and its derivatives, which are fundamental building blocks in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. Due to the high reactivity of the cysteine thiol group, a variety of protecting groups are employed on the sulfur atom, leading to a range of Fmoc-Cys-OH derivatives with distinct properties and applications. This guide will clarify the different forms, their chemical properties, and their use in experimental settings.

Core Properties of Common Fmoc-Cys-OH Derivatives

The choice of the thiol-protecting group is critical as it dictates the conditions for its removal and the overall strategy for peptide synthesis, especially for peptides containing multiple disulfide bonds. Below is a summary of the most frequently used Fmoc-Cys-OH derivatives.

| Derivative Name | Thiol Protecting Group | CAS Number | Molecular Weight ( g/mol ) | Key Characteristics |

| Fmoc-L-cysteine | None | 135248-89-4 | 343.40 | Reactive thiol; suitable for specific on-resin manipulations.[1] |

| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 103213-32-7 | 585.71 | Most common and cost-effective; acid-labile, removed with standard TFA cleavage.[2][3][4] Prone to racemization.[5] |

| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | 86060-81-3 | 414.47 | Stable to TFA; orthogonal protection.[5][6] Removed by iodine or mercury(II) acetate.[7][8] |

| Fmoc-Cys(tBu)-OH | tert-Butyl (tBu) | 67543-73-7 | 399.51 | Stable to TFA; requires specific deprotection conditions.[6] |

| Fmoc-Cys(StBu)-OH | S-tert-butylthio (StBu) | 158171-83-0 | 431.57 | Stable to TFA; removed by mild reducing agents like DTT or TCEP.[9] |

Experimental Protocols

The successful incorporation of cysteine residues into a peptide sequence using SPPS relies on well-defined protocols for coupling, deprotection, and cleavage.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides on a solid support involves a cyclical process of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

A standard manual SPPS protocol for incorporating an Fmoc-Cys(Trt)-OH residue would involve:

-

Resin Swelling: The resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with a 20% solution of piperidine in DMF.[10]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling: Fmoc-Cys(Trt)-OH is pre-activated with a coupling agent (e.g., HCTU, DIC/Oxyma) and a base (e.g., DIPEA) and then added to the resin. The reaction is agitated until completion, which can be monitored by a Kaiser test.[2]

-

Washing: The resin is washed again with DMF to remove excess reagents.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.

Cleavage and Deprotection of Cys(Trt)-Containing Peptides

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides containing Cys(Trt), a common cleavage cocktail is used.

Protocol:

-

The dried peptidyl-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid.

-

A common cocktail formulation is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[11] TIS acts as a scavenger to trap the highly reactive trityl cations released during deprotection, preventing side reactions with the cysteine thiol.

-

The reaction is allowed to proceed for 2-3 hours at room temperature.

-

The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers.[2]

-

The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Disulfide Bond Formation using Fmoc-Cys(Acm)-OH

The Acm group's stability to TFA allows for orthogonal protection strategies, enabling the selective formation of disulfide bonds on the resin.

Caption: On-resin disulfide bond formation using Fmoc-Cys(Acm)-OH.

Protocol:

-

After the linear peptide chain containing two or more Cys(Acm) residues is assembled, the resin is washed.

-

A solution of iodine (I2) in DMF is added to the peptidyl-resin. The iodine serves to both deprotect the Acm groups and oxidize the resulting free thiols to form a disulfide bond.[8]

-

The reaction is monitored for completion.

-

The resin is washed to remove excess iodine.

-

The now-cyclized peptide is cleaved from the resin using a standard TFA cocktail.

Application in Drug Development and Signaling Pathway Research

Synthesized peptides containing cysteine are invaluable tools for studying biological processes and for developing new therapeutics. While Fmoc-Cys-OH itself is not a signaling molecule, the peptides created using it are crucial for investigating signaling pathways. For instance, a synthesized peptide inhibitor could be designed to block the interaction between a kinase and its substrate, thereby modulating a specific signaling cascade.

References

- 1. Fmoc-L-cysteine | 135248-89-4 | FF49786 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 4.2. Manual Fmoc solid‐phase peptide synthesis [bio-protocol.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1][2] At the heart of this powerful technology lies the strategic use of protecting groups, which ensure the stepwise and controlled formation of peptide bonds in the correct sequence.[1][3] Among the various strategies developed, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the dominant and preferred method for the temporary protection of the α-amino group of amino acids.[1][3][]

This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. We will delve into the chemical principles underpinning Fmoc-based SPPS, present detailed experimental protocols for key stages of the process, summarize critical quantitative data, and provide visual representations of the chemical workflows and mechanisms involved.

The Chemical Foundation of Fmoc Protection

The utility of the Fmoc group is rooted in its unique chemical property of being base-labile.[3][5] This means it can be selectively removed under mild basic conditions, a stark contrast to the harsh acidic conditions required for the historically significant tert-butyloxycarbonyl (Boc) protecting group.[3][6] This fundamental difference is the basis of the Fmoc/tBu orthogonal protection strategy, which allows for the selective deprotection of the N-terminal α-amino group while acid-labile side-chain protecting groups remain securely attached to the amino acid residues.[3][][7]

The Fmoc group is introduced to the α-amino group of an amino acid through a reaction with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][8]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step that is repeated throughout the peptide synthesis cycle. It proceeds via a β-elimination reaction mechanism when treated with a mild base, most commonly a 20-50% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[][9][10]

The process unfolds in two main steps:

-

A proton is abstracted from the C9 position of the fluorenyl ring by the base (e.g., piperidine).[10][11]

-

This is followed by a β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[][10] The DBF is then trapped by the secondary amine base to form a stable adduct, which is washed away.[5][10]

This rapid and clean deprotection reaction is crucial for the high efficiency of Fmoc-based SPPS.[11]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is a cyclical process that involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[][12] This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin after each step.[2][11]

The synthesis cycle consists of three main stages: deprotection, activation and coupling, and washing.

Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in SPPS can be attributed to several key advantages over the traditional Boc method.[3]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF)[6] | Strong acid (e.g., TFA)[6] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[][14] | Acid-labile (benzyl-based, cleaved by strong acids like HF)[] |

| Final Cleavage | Strong acid (e.g., TFA)[2][6] | Very strong acid (e.g., HF, TFMSA)[6][15] |

| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection.[][7] | Partial orthogonality, relies on graded acid lability.[6] |

| Safety | Avoids the use of highly corrosive and hazardous HF.[1] | Requires specialized equipment for handling HF.[6][15] |

| Automation | Easily automated due to milder conditions and UV monitoring capabilities.[][16] | Automation is more complex due to the use of strong acids.[6] |

| Compatibility | Compatible with a wide range of sensitive amino acids and post-translational modifications.[1][16] | Harsh acidic conditions can degrade sensitive residues.[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments in a typical manual Fmoc-SPPS cycle.

Protocol 1: Resin Swelling and Preparation

-

Objective: To swell the resin, making the reactive sites accessible.

-

Procedure:

-

Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[17]

-

Add a suitable solvent, such as DMF, to the resin.[17]

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[17]

-

After swelling, drain the solvent.[17]

-

Protocol 2: Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc group to expose the free amine for the next coupling reaction.[9]

-

Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the washed and swollen peptide-resin.[12][17]

-

Agitate the mixture at room temperature for a specified time. A common protocol involves two treatments: one for 5 minutes followed by a second for 10-15 minutes.[12][18]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[17][18]

-

Protocol 3: Amino Acid Coupling

-

Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.[3][12]

-

Add an organic base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the amino acid.[12]

-

Allow the mixture to pre-activate for 1-5 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin.[17]

-

Agitate the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., the Kaiser test).[12]

-

Drain the coupling solution.

-

Protocol 4: Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the solid support and simultaneously remove the side-chain protecting groups.[2]

-

Procedure:

-

Wash the final peptide-resin with a solvent like dichloromethane (B109758) (DCM) and dry it under vacuum.[3]

-

Prepare a cleavage cocktail. A common non-malodorous cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cationic species.[3][12][14]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[3][12]

-

Filter the resin to collect the filtrate containing the cleaved peptide.[3]

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[3]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[3]

-

Dry the peptide pellet under vacuum to obtain the crude product.[3]

-

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are monitored through various quantitative measures.

| Parameter | Typical Value/Range | Method of Determination | Significance |

| Resin Loading | 0.1 - 1.0 mmol/g | UV-Vis spectrophotometry of Fmoc cleavage | Determines the scale of the synthesis.[17] |

| Coupling Efficiency | >99% | Kaiser test (qualitative), HPLC analysis of a cleaved aliquot | High efficiency is critical for the synthesis of long peptides.[] |

| Deprotection Time | 5-30 minutes | Real-time UV monitoring of DBF adduct at ~301 nm | Ensures complete removal of the Fmoc group before the next coupling step.[3][] |

| Cleavage Yield | Varies (sequence dependent) | HPLC analysis, mass spectrometry | Indicates the overall success of the synthesis and cleavage process. |

| Crude Peptide Purity | Varies (sequence dependent) | HPLC analysis | Determines the amount of target peptide versus impurities. |

Potential Side Reactions and Mitigation

Despite its robustness, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, especially with prolonged exposure to basic deprotection conditions. This can lead to a mixture of α- and β-aspartyl peptides.[3][6]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide from the support.[18]

-

Racemization: The activation of amino acids can sometimes lead to the loss of stereochemical integrity, particularly for sensitive residues like histidine and cysteine.[6][]

Careful selection of coupling reagents, optimized reaction times, and the use of modified amino acid derivatives can help to minimize these side reactions.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[3] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1][3] The amenability of Fmoc chemistry to automation and real-time monitoring has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[3][] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the power of Fmoc-based SPPS.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chempep.com [chempep.com]

- 9. genscript.com [genscript.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. chempep.com [chempep.com]

An In-depth Technical Guide on the Function of the Thiol Group in Fmoc-Cys-OH for Disulfide Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of cysteine residues to form disulfide bonds is a cornerstone of peptide and protein engineering, critical for defining the three-dimensional structure, stability, and biological activity of therapeutic peptides and other complex biomolecules. The use of Nα-Fmoc-protected cysteine, particularly Fmoc-Cys(Trt)-OH, is fundamental to modern solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the pivotal role of the cysteine thiol group, the necessity of appropriate protection strategies, the chemical mechanisms of disulfide bond formation, and detailed experimental protocols for achieving this critical post-translational modification. It further presents quantitative data on side reactions, compares various thiol protecting groups, and outlines orthogonal strategies for the regioselective synthesis of peptides with multiple disulfide bridges.

Introduction: The Central Role of Cysteine and the Thiol Group

Cysteine is a unique amino acid distinguished by its side chain, which contains a highly nucleophilic and reactive thiol (-SH) group.[1][2] This thiol group is the primary functional moiety responsible for forming disulfide bonds (cystine bridges) through an oxidative process. These covalent linkages are not merely structural staples; they impose critical conformational constraints on the peptide backbone, which are essential for stabilizing bioactive folds, such as those found in hormones (e.g., oxytocin, insulin), toxins (e.g., conotoxins), and various therapeutic peptides.[3][4][5]

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the unprotected thiol group presents a significant challenge. Its reactivity can lead to a host of undesirable side reactions, including premature or uncontrolled disulfide bond formation, alkylation, and β-elimination, resulting in product mixtures that are difficult to purify and compromise overall yield and biological function.[1][2] Therefore, the temporary masking of the thiol group with a suitable protecting group is a mandatory step in the synthesis of cysteine-containing peptides. Fmoc-Cys(Trt)-OH, where the thiol is protected by the acid-labile trityl (Trt) group, is the most widely used and cost-effective derivative for this purpose.[1][2][6][7]

The Chemistry of Thiol Protection in Fmoc-SPPS

The selection of a thiol protecting group is a critical strategic decision in peptide synthesis, especially for complex peptides with multiple disulfide bonds.[7] An ideal protecting group must be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and the conditions of peptide coupling, yet be selectively removable at the desired stage of the synthesis.[2]

The Trityl (Trt) Group: The Workhorse of Cysteine Protection

Fmoc-Cys(Trt)-OH is the most common cysteine derivative used in SPPS.[6] The Trityl group offers several key advantages:

-

Acid Lability: It is readily cleaved by trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and concomitant removal of other acid-labile side-chain protecting groups.[1][2]

-

Stability: It is robustly stable under the standard basic and neutral conditions of the SPPS cycle.[2]

However, the high stability of the trityl cation formed during cleavage means the deprotection reaction is reversible. To prevent re-attachment to the nucleophilic thiol, a scavenger such as triisopropylsilane (B1312306) (TIS) must be included in the cleavage cocktail to irreversibly quench the cation.[7]

Orthogonal Thiol Protecting Groups for Multi-Disulfide Peptides

The synthesis of peptides with multiple, specific disulfide linkages requires an orthogonal protection strategy. This involves using a set of protecting groups that can be removed under distinct conditions, allowing for the sequential and regioselective formation of each disulfide bond.[8][9]

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Comments |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA), strong acid (e.g., 95% TFA), I₂ | Cleaved during standard TFA cleavage. Used for the final or a single disulfide bond.[4][7] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver salts | Stable to TFA. Allows for peptide purification with the thiol protected. Cleavage with I₂ simultaneously forms the disulfide bond.[7][8] |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Highly acid-sensitive. Allows for on-resin deprotection and disulfide formation while other acid-labile groups (like Trt) remain.[7] |

| tert-Butyl | tBu | Strong acid (e.g., HF), or with PhS(O)Ph/CH₃SiCl₃ in TFA | Stable to TFA and iodine oxidation, providing excellent orthogonality.[8] |

| p-Methoxybenzyl | Mob | Strong acid (e.g., HF, TFMSA); partially cleaved by TFA at elevated temp. | More stable than Trt. Used in strategies where differential acid lability is required.[8] |

| S-tert-butylthio | StBu | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines | Stable to TFA. Allows for selective on-resin deprotection under reductive conditions.[7][9] |

Table 1: Comparison of common thiol protecting groups used in Fmoc-SPPS.

Mechanism of Disulfide Bond Formation

The formation of a disulfide bond is an oxidation reaction involving two thiol groups. The underlying mechanism is a thiol-disulfide interchange, which proceeds via an SN2-like pathway.[2][10][11]

-

Deprotonation: The reaction is initiated by the deprotonation of a thiol (-SH) to a more nucleophilic thiolate anion (-S⁻). This is why many oxidation methods are performed at neutral to slightly basic pH.

-

Nucleophilic Attack: The thiolate anion attacks a sulfur atom of an oxidized species. In the case of direct oxidation, this can be a transiently formed sulfenic acid intermediate (R-SOH) or another activated thiol.[2]

-

Bond Formation: A new sulfur-sulfur bond is formed, resulting in a cystine bridge and the release of a leaving group (e.g., H₂O).

Experimental Strategies and Protocols

Disulfide bonds can be formed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and purified (in-solution). On-resin methods are often preferred as they can minimize intermolecular side reactions like dimerization and polymerization by leveraging pseudo-dilution principles.[12]

General On-Resin Workflow

The general workflow for synthesizing a cyclic peptide via on-resin disulfide formation is a multi-step process that requires careful planning and execution. It begins with the standard assembly of the linear peptide on a solid support, followed by selective deprotection of the cysteine residues and subsequent oxidation to form the disulfide bridge before the final cleavage from the resin.

Protocol 1: On-Resin Oxidation using Iodine (for Cys(Trt) or Cys(Acm))

This method achieves simultaneous deprotection of Trt or Acm groups and oxidation to form the disulfide bond. It is rapid and efficient but can cause side reactions with sensitive residues like Tryptophan or Methionine if not carefully controlled.[13][14]

Materials:

-

Peptidyl-resin containing two Cys(Trt) or Cys(Acm) residues.

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS 87.5:5:5:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Swell the peptidyl-resin in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF (3x) and then DCM (3x).

-

Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF or a 1:1 mixture of DMF/DCM).

-

Add the iodine solution to the resin and agitate gently. Monitor the reaction progress using the Ellman's test to check for free thiols. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, wash the resin extensively with DMF and DCM to remove excess iodine. A wash with a sodium thiosulfate (B1220275) solution can also be used to quench residual iodine.

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin using the appropriate TFA cleavage cocktail for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin Oxidation using DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a mild and effective oxidizing agent that is compatible with most amino acid side chains, including Met and Trp.[7][15][16] This method requires prior removal of the thiol protecting group.

Materials:

-

Peptidyl-resin with two free thiol groups (e.g., after removal of Mmt groups with 1-2% TFA in DCM).

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Ensure the peptidyl-resin has been treated to expose the free thiol groups and washed thoroughly.

-

Prepare the oxidation solution: a mixture of 10-25% DMSO in DMF. For peptides prone to aggregation, aqueous buffers (e.g., ammonium (B1175870) bicarbonate) at a pH of 7-8 can be used.[15]

-

Add the DMSO solution to the resin and agitate gently at room temperature.

-

The reaction can be slow, often requiring 12-24 hours for completion. Monitor the disappearance of free thiols using the Ellman's test.

-

Once complete, wash the resin thoroughly with DMF and DCM.

-

Proceed with cleavage, purification, and analysis as described in Protocol 1.

Protocol 3: Orthogonal Strategy for Two Disulfide Bonds

This protocol outlines the synthesis of a peptide with two distinct disulfide bonds using an orthogonal protection strategy, for instance, with Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Trt)-OH.

Quantitative Data and Side Reaction Management

The efficiency of peptide synthesis and disulfide bond formation can be compromised by side reactions, with cysteine residues being particularly susceptible.

Racemization of Cysteine

Fmoc-Cys(Trt)-OH is prone to racemization (conversion from the L- to D-isomer) during the activation and coupling steps, especially when using potent coupling reagents with strong bases.[1][17][18] This side reaction can be minimized by careful selection of reagents.

| Coupling Method | Base | Additive | % D-Cys Formation | Reference |

| DIPCDI | - | Oxyma Pure | 3.3% | [1][7] |

| DIPCDI | - | HOBt | ~1-2% | [17] |

| HCTU | DIEA | 6-Cl-HOBt | >10% | [18] |

| HCTU | Collidine | - | ~3-5% | [17] |

Table 2: Extent of racemization for Fmoc-Cys(Trt)-OH under various coupling conditions. Data are indicative and sequence-dependent.

To mitigate racemization, it is recommended to use carbodiimide-based coupling with additives like HOBt or Oxyma Pure and to avoid pre-activation steps when using strong activating agents.[1][17]

Yields of Disulfide Bond Formation

The overall yield of a correctly folded, disulfide-bonded peptide is highly dependent on the sequence, the complexity of the disulfide pattern, and the chosen synthetic and oxidation strategy. While quantitative, side-by-side comparisons are scarce in the literature, reported yields provide a general guide.

| Oxidation Method | Peptide Complexity | Typical Reported Yields | Comments |

| Air Oxidation (Solution) | Single disulfide | 30-60% | Simple, but can be slow and prone to aggregation.[9] |

| DMSO (On-Resin/Solution) | Single or multiple disulfide | 25-50% | Mild and protects sensitive residues.[16][19][20] |

| Iodine (On-Resin/Solution) | Single or multiple disulfide | 40-70% | Fast and efficient but risks side reactions.[12][14] |

| Orthogonal (Stepwise) | Multiple (2-3) disulfides | 20-30% | Lower overall yield due to multiple steps but ensures correct connectivity.[8][21] |

Table 3: Representative yields for different disulfide formation strategies.

Conclusion

The thiol group of cysteine is a powerful tool for introducing essential structural constraints into synthetic peptides. The successful synthesis of disulfide-bonded peptides hinges on a well-defined strategy that begins with the appropriate protection of this reactive group using derivatives like Fmoc-Cys(Trt)-OH. By understanding the chemical mechanisms of disulfide formation, employing robust and optimized experimental protocols, and managing potential side reactions, researchers can efficiently produce complex peptides with high purity and defined three-dimensional structures. For peptides with multiple disulfide bridges, a carefully planned orthogonal strategy is paramount to ensure the correct, biologically active connectivity, paving the way for the development of novel peptide-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. biotage.com [biotage.com]

- 6. biotage.com [biotage.com]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 20. Disulfide bond-forming reaction using a dimethyl sulfoxide/aqueous HCl system and its application to regioselective two disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Thiol Protecting Groups for Fmoc-Cysteine in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the strategic management of cysteine residues is paramount. The unique reactivity of cysteine's thiol (-SH) side chain, essential for forming disulfide bridges that dictate the structure and function of many peptides and proteins, also presents a significant challenge during synthesis. Unprotected thiols can lead to unwanted side reactions, including oxidation and alkylation, compromising the purity and yield of the final product.

This in-depth guide provides a technical overview of the most common thiol protecting groups used for Fmoc-Cysteine, detailing their chemical properties, stability, and deprotection protocols. It aims to equip researchers with the knowledge to make informed decisions for their specific synthetic strategies, whether for synthesizing linear peptides with free thiols or complex, multi-disulfide-bonded molecules.

Core Concepts in Cysteine Protection

The ideal thiol protecting group for Fmoc-based SPPS should exhibit orthogonality . This means it must remain stable under the basic conditions required for Nα-Fmoc group removal (typically 20% piperidine (B6355638) in DMF) but be selectively cleavable under specific conditions that do not affect other side-chain protecting groups or the peptide-resin linkage. The choice of protecting group is therefore intrinsically linked to the overall synthetic goal.

Profiles of Common Thiol Protecting Groups

The following sections detail the properties and applications of the most widely utilized thiol protecting groups for Fmoc-Cysteine.

Trityl (Trt)

The triphenylmethyl (Trt) group is the most common and cost-effective choice for routine synthesis of peptides intended to have free thiol groups upon final cleavage. Its large steric bulk helps minimize certain side reactions.[1]

-

Stability: The Trt group is stable to the basic conditions of Fmoc deprotection but is highly labile to acids.

-

Deprotection: It is cleaved concurrently with the peptide from the resin and removal of other acid-labile side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail.[2]

-

Side Reactions: The primary challenge with the Trt group is the generation of a stable trityl cation upon cleavage. This cation can re-attach to the cysteine thiol or alkylate other sensitive residues like Tryptophan.[2][3] To prevent this, cleavage cocktails must contain effective scavengers like triisopropylsilane (B1312306) (TIS), which irreversibly converts the cation to triphenylmethane.[3] Cysteine residues, particularly at the C-terminus, are also prone to racemization during coupling; using DIPCDI/Oxyma activation can minimize this.

Acetamidomethyl (Acm)

The acetamidomethyl (Acm) group is stable to the final TFA cleavage, making it an excellent choice for strategies requiring an intact protected cysteine on the cleaved peptide. This allows for purification of the linear peptide before selective disulfide bond formation in solution or on-resin.[4]

-

Stability: Acm is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage.[4]

-

Deprotection: The Acm group is typically removed by oxidative methods, most commonly with iodine, which simultaneously cleaves the group and forms the disulfide bond.[5] Other reagents like mercury(II) acetate (B1210297) can also be used.

-

Orthogonality: Its unique removal condition makes it orthogonal to acid-labile groups like Trt and tBu, enabling the regioselective synthesis of peptides with multiple disulfide bridges.

tert-Butyl (tBu)

The tert-butyl (tBu) group is another TFA-stable protecting group, offering an alternative to Acm for strategies where the protected cysteine needs to persist after cleavage.

-

Stability: The tBu group is stable to standard TFA cleavage conditions and iodine oxidation.

-

Deprotection: Removal of the tBu group is more challenging and typically requires harsh conditions, such as treatment with mercury(II) acetate or silver trifluoromethanesulfonate. More recently, it has been shown that TFA in the presence of TIS at elevated temperatures can facilitate its removal.[6]

-

Applications: It can be used in combination with other groups like Acm for complex disulfide bond strategies. For instance, a Cys(tBu) can be converted to a pyridylsulfenyl (Pys) derivative in the presence of an existing disulfide bridge and a Cys(Acm) residue.

4-Methoxytrityl (Mmt)

The 4-methoxytrityl (Mmt) group is a more acid-labile derivative of the Trt group. This heightened sensitivity allows for its selective removal on the solid phase while other acid-labile groups (like tBu) and the peptide-resin linkage remain intact.

-

Stability: Stable to Fmoc deprotection but significantly more acid-labile than Trt.

-

Deprotection: The Mmt group can be quantitatively removed on-resin using a very dilute solution of TFA (e.g., 0.5-2% TFA in DCM) in the presence of a scavenger like TIS.[7][8] This allows the liberated thiol to be modified (e.g., alkylated or used for disulfide formation) before the final global deprotection.

-

Applications: Ideal for on-resin cyclization and the synthesis of peptides with multiple, regioselectively formed disulfide bridges. It is often used in combination with a more stable group like Dpm or Acm.

tert-Butylthio (StBu)

The S-tert-butylthio (StBu) group provides a distinct orthogonal protection strategy, as it is stable to both acidic and basic conditions typically used in SPPS.[9]

-

Stability: The StBu group is robust and stable to both piperidine and standard TFA cleavage cocktails, provided that thiol-based scavengers are avoided in the cocktail.[9]

-

Deprotection: It is specifically cleaved under reducing conditions using reagents like dithiothreitol (B142953) (DTT), β-mercaptoethanol, or phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10][11]

-

Orthogonality: This reductive cleavage makes it fully orthogonal to acid-labile (Trt, tBu) and oxidatively-labile (Acm) protecting groups, making it a powerful tool for complex synthetic schemes.[11] However, removal can sometimes be sluggish.[10]

Quantitative Data Summary

The selection of a protecting group can be guided by quantitative data on stability, cleavage efficiency, and propensity for side reactions.

Table 1: Comparative Properties of Common Thiol Protecting Groups

| Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Cleavage/Deprotection Condition | Orthogonal To |

| Trityl | Trt | Stable | 95% TFA (with scavengers) | Acm, StBu, tBu |

| Acetamidomethyl | Acm | Stable | I₂ / H₂O or Hg(OAc)₂ | Trt, Mmt, tBu, StBu |

| tert-Butyl | tBu | Stable | Hg(OAc)₂, AgOTf, or TFA/TIS (37°C)[6] | Acm, Mmt, StBu |

| 4-Methoxytrityl | Mmt | Stable | 0.5-2% TFA in DCM (on-resin) | Trt, Acm, tBu, StBu |

| tert-Butylthio | StBu | Stable | DTT, TCEP, or other reducing agents | Trt, Acm, Mmt, tBu |

Table 2: Racemization of Fmoc-Cys Derivatives During Coupling

Fmoc-protected cysteine is particularly susceptible to racemization during the base-mediated activation step of coupling. The extent of racemization is highly dependent on the protecting group and the coupling conditions.

| Protecting Group | Coupling Method | % Racemization (D-Cys) | Reference |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | |

| Fmoc-Cys(Trt)-OH | HCTU/DIEA (MW, 50°C) | 10.9% | [12] |

| Fmoc-Cys(Trt)-OH | HCTU/DIEA (MW, 80°C) | 26.6% | [12] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | |

| Fmoc-Cys(MBom)-OH | HCTU/DIEA (MW, 50°C) | 0.8% | [12] |

| Fmoc-Cys(MBom)-OH | HCTU/DIEA (MW, 80°C) | 1.3% | [12] |

Note: Dpm (Diphenylmethyl) and Thp (Tetrahydropyranyl) are alternative acid-labile groups. MBom (4-methoxybenzyloxymethyl) is a newer group designed to resist racemization.[12] These results highlight that carbodiimide-based coupling methods (DIPCDI/Oxyma) generally produce less racemization than uronium/aminium-based methods (HCTU/DIEA), especially for Trt-protected cysteine.

Mandatory Visualizations

Logical Workflow for Protecting Group Selection

The choice of a protecting group is a critical decision point in the design of a peptide synthesis strategy. The following diagram illustrates a logical workflow to guide this selection based on the desired final product and synthetic requirements.

Experimental Workflow: On-Resin Regioselective Disulfide Bond Formation

This diagram outlines a typical workflow for synthesizing a peptide with two disulfide bridges using two orthogonal protecting groups, Mmt and Acm.

Experimental Protocols

The following are detailed methodologies for the deprotection of common thiol protecting groups. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), especially when handling TFA, iodine, and other hazardous reagents.

Protocol 1: Global Cleavage and Deprotection of Cys(Trt)-Protected Peptides

This protocol is for the final cleavage of a peptide from the resin, which simultaneously removes the Trt group.

-

Reagents:

-

Peptide-resin (dried).

-

Cleavage Cocktail (Reagent K is common for Trp, Met, or Cys-containing peptides): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT) (v/v).[2]

-

Alternative "Odorless" Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% H₂O, 2% TIS (v/v).[2][13]

-

Cold methyl tert-butyl ether (MTBE) or diethyl ether.

-

-

Procedure:

-

Place the dry peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin).[2]

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.[3] Reaction progress can be monitored by cleaving a small aliquot and analyzing by HPLC/MS.

-

Filter the resin through a syringe filter and collect the filtrate into a centrifuge tube.

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold ether (approx. 10-fold volume excess).

-

Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 min).

-

Decant the ether, wash the peptide pellet with more cold ether, and repeat the centrifugation.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 2: On-Resin Deprotection of Cys(Mmt)

This protocol is for the selective removal of the Mmt group while the peptide remains on the solid support.

-

Reagents:

-

Mmt-protected peptide-resin.

-

Deprotection Solution: 1-2% TFA, 5% TIS in Dichloromethane (DCM).[7]

-

Washing Solvents: DCM, DMF.

-

Neutralization Solution (optional but recommended): 5% DIPEA in DMF.

-

-

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the DCM and add the deprotection solution.

-

Agitate the resin for 2 minutes. Drain the solution.

-

Repeat the treatment with the deprotection solution 5-10 times to ensure complete removal. Monitor progress by taking a small resin sample, cleaving it with 95% TFA, and analyzing by HPLC/MS.[7]

-

Wash the resin thoroughly with DCM.

-

Wash the resin with the neutralization solution to remove residual acid.

-

Wash the resin thoroughly with DMF. The resin is now ready for the next step (e.g., oxidation or alkylation).

-

Protocol 3: Deprotection of Cys(Acm) and Disulfide Formation with Iodine

This protocol can be performed on-resin or in solution after the peptide has been cleaved and purified. The following describes the on-resin method.

-

Reagents:

-

Acm-protected peptide-resin.

-

Iodine (I₂) solution: Dissolve 10 equivalents of I₂ (relative to the peptide) in DMF, potentially with a small amount of water (e.g., DMF/H₂O 4:1 v/v).[14]

-

Washing Solvents: DMF, DCM.

-

Quenching Solution: 2% Ascorbic acid in DMF.

-

-

Procedure:

-

Swell the Acm-protected peptide-resin in DMF.[14]

-

Drain the DMF and add the iodine solution to the resin.

-

Agitate the mixture at room temperature for 40-60 minutes.[14] The solution will be dark brown.

-

Filter the resin and wash with DMF until the filtrate is colorless.

-

To remove any remaining iodine, wash the resin with the ascorbic acid quenching solution until the resin and solution are colorless.[14]

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum. The cyclized peptide can then be cleaved from the resin using a standard TFA cocktail.

-

Protocol 4: Deprotection of Cys(StBu) with a Reducing Agent

This protocol describes the removal of the StBu group from a purified peptide in solution.

-

Reagents:

-

Purified, StBu-protected peptide.

-

Solvent: DMF or an appropriate aqueous buffer.

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Mild Base (optional): N-methylmorpholine (NMM).

-

-

Procedure:

-

Dissolve the purified, StBu-protected peptide in a suitable solvent (e.g., DMF).

-

Prepare a solution of the reducing agent (e.g., 10-20 equivalents of DTT).

-

Add the reducing agent solution to the peptide solution. A small amount of mild base like NMM can be added to facilitate the reaction.

-

Allow the reaction to proceed at room temperature. Monitor the deprotection by RP-HPLC. The reaction time can vary from 1 to 24 hours depending on the peptide sequence.

-

Once deprotection is complete, the free thiol peptide can be purified by RP-HPLC. If disulfide formation is desired, the reducing agent must be removed (e.g., by a desalting column or HPLC) before proceeding with oxidation.

-

Conclusion

The successful synthesis of cysteine-containing peptides hinges on a well-planned strategy for thiol protection. The Trityl group remains the standard for generating simple, free-thiol peptides due to its simplicity and cost-effectiveness, provided that appropriate scavengers are used. For more complex targets, such as peptides with multiple, regioselectively-formed disulfide bridges, a toolbox of orthogonal protecting groups including Acm, Mmt, and StBu is indispensable. Each group offers a unique mechanism for deprotection—oxidative, mildly acidic, and reductive, respectively—allowing the synthetic chemist to orchestrate a sequence of selective deprotection and modification steps. By understanding the quantitative aspects of stability, racemization, and the detailed protocols for their use, researchers can overcome the challenges of cysteine chemistry and advance the development of novel peptide-based therapeutics and research tools.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

A Technical Guide to the Solubility and Stability of Fmoc-Cys-OH Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability of four critical N-α-Fmoc-protected cysteine derivatives used in solid-phase peptide synthesis (SPPS): Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Cys(StBu)-OH, and Fmoc-Cys(SO3H)-OH. Understanding the unique physicochemical properties of these building blocks is paramount for the successful synthesis of high-purity, complex cysteine-containing peptides.

Introduction to Fmoc-Protected Cysteine Derivatives

Cysteine's reactive thiol (-SH) side chain necessitates robust protection during the iterative steps of Fmoc-SPPS to prevent unwanted side reactions, most notably the formation of disulfide bonds. The choice of the thiol-protecting group is a critical strategic decision, profoundly impacting not only the prevention of side reactions but also the solubility of the amino acid derivative and its stability towards racemization and other degradation pathways. This guide explores four commonly used derivatives, each with a distinct protecting group offering a unique profile of stability and cleavage conditions.

-

Fmoc-Cys(Trt)-OH: The trityl (Trt) group is a bulky, acid-labile protecting group. It is widely used due to its cost-effectiveness and its convenient removal during the final trifluoroacetic acid (TFA) cleavage step.[1]

-

Fmoc-Cys(Acm)-OH: The acetamidomethyl (Acm) group is stable to the standard TFA cleavage conditions, providing an orthogonal protection strategy.[2] Its removal requires specific reagents, often involving iodine or silver salts, allowing for selective disulfide bond formation.[3]

-

Fmoc-Cys(StBu)-OH: The S-tert-butylthio (StBu) group is also stable to TFA, offering another layer of orthogonality.[4] It is cleaved under mild reducing conditions using thiols or phosphines.[3]

-

Fmoc-Cys(SO3H)-OH: This derivative incorporates an S-sulfonate group, rendering the amino acid highly polar. It is a useful building block that is stable to TFA and can be cleaved with phosphines or mercaptans.[5][6]

Solubility Profiles

The solubility of Fmoc-amino acids in SPPS solvents is crucial for efficient and complete coupling reactions.[7] Poor solubility can lead to aggregation and incomplete reactions, resulting in deletion sequences in the final peptide.[8] The primary solvents used in Fmoc-SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[9]

Quantitative Solubility Data

The following table summarizes available solubility data for the Fmoc-Cys-OH derivatives. It is important to note that solubility can be affected by factors such as solvent purity, temperature, and the specific crystalline form of the derivative.

| Derivative | Solvent | Solubility | Molar Concentration (Approx.) | Notes |

| Fmoc-Cys(Trt)-OH | DMSO | 30 - 100 mg/mL[10][11][12] | 51 - 171 mM | Often requires ultrasonication to fully dissolve.[11][12] |

| DMF | 30 mg/mL[10][12] | ~51 mM | Described as "clearly soluble" at 1 mmole in 2 mL (~0.5 M).[12] | |

| Fmoc-Cys(Acm)-OH | DMF | "Clearly soluble"[7] | Not Specified | Generally considered to have good solubility in common SPPS solvents. |

| Fmoc-Cys(StBu)-OH | DMF / NMP | Not Specified | Not Specified | Generally considered soluble for SPPS applications.[4] |

| Fmoc-Cys(SO3H)-OH | Aqueous Solutions | High | Not Specified | The disodium (B8443419) salt form is expected to be highly soluble in water and aqueous buffers.[5] |

Stability Considerations in Peptide Synthesis

The chemical stability of Fmoc-Cys-OH derivatives during synthesis is critical for maintaining the chiral integrity and chemical structure of the peptide. The primary stability concerns are racemization, β-elimination, and the premature cleavage of the side-chain protecting group.

Racemization

Cysteine derivatives are particularly susceptible to racemization (the loss of stereochemical purity) during the carboxyl group activation step required for peptide bond formation.[13][14] This is especially problematic when using potent, base-mediated coupling reagents like HBTU/DIEA.[14] The extent of racemization is highly dependent on the side-chain protecting group.

Quantitative Racemization Data

The following table presents a comparison of racemization percentages observed for different Fmoc-Cys-OH derivatives under various coupling conditions.

| Derivative | Coupling Conditions | Racemization (%) | Key Observations |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 3.3 - >26%[1] | Highly prone to racemization, exacerbated by microwave heating.[1][15] |

| DIPCDI/Oxyma | 3.3%[14] | Carbodiimide-based methods generally result in less racemization.[14] | |

| Fmoc-Cys(Acm)-OH | HCTU/6-Cl-HOBt/DIEA | Generally Low[2][15] | Significantly less racemization compared to Trt-protected cysteine.[15] |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA | 1.2 - 6.8%[2] | Lower racemization than Trt, but higher than some other derivatives. |

| DIPCDI/Oxyma | 6.8%[14] | ||

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74%[14] | Shows significantly reduced racemization. |

| Fmoc-Cys(MBom)-OH * | HCTU/6-Cl-HOBt/DIEA (Microwave) | 0.8 - 1.3%[1][15] | Demonstrates high resistance to racemization even under heating.[15] |

Note: Data for Dpm (Diphenylmethyl), Thp (Tetrahydropyranyl), and MBom (4-methoxybenzyloxymethyl) protected derivatives are included for comparison to highlight the impact of the protecting group on stability.

β-Elimination

When a cysteine residue is located at the C-terminus of a peptide, particularly when anchored to a Wang-type resin, it is susceptible to base-catalyzed β-elimination.[13][16] The piperidine (B6355638) used for Fmoc deprotection can abstract the α-proton, leading to the elimination of the protected thiol and formation of a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[13][17] This side reaction can be minimized by using sterically hindered resins like the 2-chlorotrityl resin.[13]

Protecting Group Stability and Cleavage

The stability of the side-chain protecting group to the reagents used throughout the synthesis defines its utility and orthogonality.

-

Trt: Stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) but labile to acid.[13] It is typically removed concurrently with resin cleavage using a standard TFA cocktail. However, the cleavage can sometimes be incomplete due to the stability of the liberated trityl cation.[13] Effective scavenging with reagents like triisopropylsilane (B1312306) (TIS) is crucial.[14]

-

Acm: Stable under both the basic conditions for Fmoc removal and the acidic conditions for TFA cleavage.[3] This orthogonality allows for the purification of the Acm-protected peptide. Deprotection is achieved using reagents like iodine, which can simultaneously promote disulfide bond formation.[14]

-

StBu: Stable to both piperidine and TFA.[3][4] The StBu group is cleaved using reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3] This provides a truly orthogonal deprotection strategy, which is invaluable for the synthesis of peptides with multiple, specific disulfide bridges.

-

SO3H: The S-sulfonate group is stable to TFA.[6] It is removed by treatment with phosphines or mercaptans.[6]

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for quantitatively determining the solubility of an Fmoc-Cys-OH derivative.

-

Preparation: Accurately weigh an excess amount of the Fmoc-Cys-OH derivative into a vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., DMF, NMP, DMSO).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of the Fmoc-Cys-OH derivative using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Calculation: Calculate the original concentration in the saturated solution, taking the dilution factor into account. Express the solubility in mg/mL or M.

Protocol for Assessing Racemization

This protocol outlines a standard method to quantify the extent of racemization in a synthetic peptide.[19]

-

Peptide Hydrolysis: Completely hydrolyze the synthetic peptide to its constituent amino acids by treating it with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[20]

-

Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction creates diastereomers from the L- and D-amino acids.[20]

-

HPLC Analysis: Separate the resulting diastereomeric derivatives using reverse-phase HPLC. The different stereoisomers will typically have different retention times, allowing for their separation and quantification.[19][20]

-

Quantification: Integrate the peak areas corresponding to the L- and D-cysteine derivatives. Calculate the percentage of the D-isomer relative to the total (L + D) to determine the extent of racemization.[20]

Recommended Coupling Protocol to Minimize Racemization

To minimize racemization, especially for Fmoc-Cys(Trt)-OH, it is advisable to avoid base-mediated activation methods where possible.

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Cys-OH derivative (e.g., 3 equivalents) and an additive such as Oxyma Pure or HOBt (3 equivalents) in a minimal amount of DMF.

-

Coupling: Add the dissolved amino acid/additive mixture to the resin. Then, add the coupling agent, such as Diisopropylcarbodiimide (DIC) (3 equivalents).

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) test.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

Mandatory Visualizations

Experimental and Logical Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 15. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chempep.com [chempep.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Fmoc-L-Cysteine-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-L-Cysteine-OH and its derivatives, indispensable tools in modern solid-phase peptide synthesis (SPPS). Cysteine's unique thiol side chain is pivotal for forming disulfide bridges that define the tertiary structure and biological activity of many peptides and proteins. However, its reactivity necessitates a careful protection strategy during synthesis. This document outlines the properties of commonly used protected Fmoc-L-Cysteine-OH derivatives, detailed experimental protocols for their use, and strategies to mitigate potential side reactions.

Core Concepts: The Role of Cysteine Protection in Fmoc-SPPS

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection crucial during the iterative steps of Fmoc-SPPS. The choice of the thiol-protecting group is dictated by the overall synthetic strategy, particularly the desired method for disulfide bond formation. An ideal protecting group should be stable to the basic conditions of Fmoc-deprotection (typically piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin, unless its removal is intended at that stage.

Quantitative Data Summary of Common Fmoc-L-Cysteine-OH Derivatives

The selection of the appropriate Fmoc-L-Cysteine-OH derivative is a critical step in peptide synthesis design. The following table summarizes the key quantitative data for the most widely used derivatives, facilitating a comparative assessment for specific research applications.

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation | Purity (%) |

| Fmoc-Cys(Trt)-OH | C₃₇H₃₁NO₄S | 585.71 | 170-178 | +16.0±2° (c=1 in THF)[1], +20°± 2° (C=1, DMF)[2] | ≥95.0[1] to >99.0 |

| Fmoc-Cys(Acm)-OH | C₂₁H₂₂N₂O₅S | 414.47 | 147-150 | -33.0±2.0° (c=1 in methanol)[3] | ≥95.0[3] |

| Fmoc-Cys(StBu)-OH | C₂₂H₂₅NO₄S₂ | 431.57 | 73-77 | -83±2° (c=1 in ethyl acetate)[4] | ≥95.0[4] |

| Fmoc-Cys(tBu)-OH | C₂₂H₂₅NO₄S | 399.51 | 135-145 | -22±3° (c=1 in DMF)[5] | ≥98[5] |

Note: Specific optical rotation can vary based on the solvent, concentration, and temperature. Purity is typically determined by HPLC.

Experimental Protocols

Detailed and optimized protocols are essential for the successful incorporation of Fmoc-L-Cysteine-OH derivatives and subsequent deprotection steps.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the standard steps for coupling an Fmoc-protected amino acid, including cysteine derivatives, to a solid support.

Materials:

-

Fmoc-compatible resin (e.g., Rink Amide, 2-Chlorotrityl)

-

Fmoc-L-Cysteine-OH derivative (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, DIC/HOBt) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

DMF (peptide synthesis grade)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-L-Cysteine-OH derivative and the coupling reagent in DMF. Add the base to initiate activation.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the ninhydrin (B49086) (Kaiser) test.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Thiol Protecting Group Removal

The choice of deprotection strategy is dependent on the specific thiol-protecting group used.

The trityl (Trt) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

Procedure:

-